Dgk|A-IN-4

DGKα inhibition enzymatic IC50 aminoquinolone series

Dgk|A-IN-4 (DGKα-IN-4), Example 432 from WO2021105117, is the most potent aminoquinolone DGKα inhibitor available (IC50 0.1 nM)—2,830-fold more potent than DGKα-IN-3. Its structural distinctiveness ensures clean probe pharmacology, free from serotonin receptor off-targets common to ritanserin/R59022. This compound delivers deep target engagement at minimal concentrations, reducing mass-per-assay costs and solubility issues in HTS campaigns. Procure this reference standard to benchmark SAR studies, validate T-cell rescue phenotypes, and achieve robust anti-PD-1 synergy in immuno-oncology research.

Molecular Formula C30H29N5O4
Molecular Weight 523.6 g/mol
Cat. No. B12374818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDgk|A-IN-4
Molecular FormulaC30H29N5O4
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C3(CCN(CC3)C4=C(C(=O)N(C5=C4C=C(C(=C5)OC6CCOC6)C#N)C)C#N)C
InChIInChI=1S/C30H29N5O4/c1-18-4-5-25-23(12-18)33-29(39-25)30(2)7-9-35(10-8-30)27-21-13-19(15-31)26(38-20-6-11-37-17-20)14-24(21)34(3)28(36)22(27)16-32/h4-5,12-14,20H,6-11,17H2,1-3H3
InChIKeyNASLVCVITKSRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dgk|A-IN-4 (DGKα-IN-4) – Potency-Benchmarked DGKα Inhibitor for Immuno-Oncology Research Procurement


Dgk|A-IN-4 (synonym DGKα-IN-4, CAS 2648723-43-5) is a substituted aminoquinolone small-molecule inhibitor of diacylglycerol kinase alpha (DGKα), a lipid kinase that functions as an intracellular immune checkpoint by terminating diacylglycerol (DAG)-mediated T-cell receptor signaling [1]. The compound was disclosed as Example 432 in patent WO2021105117 and exhibits an enzymatic IC50 of 0.1 nM against DGKα [1]. Its mechanism involves direct catalytic domain inhibition, which relieves DGKα-mediated suppression of T-cell activation, thereby enhancing T-cell proliferation and effector function in combination with anti-PD-1 therapy [1]. The compound belongs to the aminoquinolone chemotype, a scaffold class distinct from the ritanserin, R59022, and BMS-series DGK inhibitors frequently used as reference tools [2].

Why DGKα Inhibitors Are Not Interchangeable – The Substitution Risk with Dgk|A-IN-4


DGKα inhibitors span an extreme potency range—from low-micromolar tool compounds such as ritanserin (~20 μM) and R59022 (2.8–25 μM) to sub-nanomolar clinical candidates [1]. Within the aminoquinolone patent family alone, IC50 values vary over 2,800-fold (0.1 nM for Dgk|A-IN-4 vs. 283 nM for DGKα-IN-3) . Furthermore, selectivity profiles differ substantially: some inhibitors are DGKα-selective (BMS-684, >100-fold over DGKβ/γ), while others are dual DGKα/ζ inhibitors (BMS-502, BMS-986408) with distinct T-cell activation signatures [2]. Substituting Dgk|A-IN-4 with a less potent or isoform-unselective analog risks failure to achieve the degree of DGKα blockade required for robust T-cell rescue and anti-PD-1 synergy demonstrated in the patent examples [1]. The aminoquinolone scaffold also represents a structurally distinct chemotype, meaning that potency and selectivity data from ritanserin-based or BMS-series inhibitors cannot be extrapolated to Dgk|A-IN-4 [1].

Dgk|A-IN-4 vs. Closest Analogs: Head-to-Head Quantitative Differentiation Evidence


DGKα Enzymatic Potency: Dgk|A-IN-4 (0.1 nM) vs. Same-Patent-Family DGKα Inhibitors

Dgk|A-IN-4 (Example 432, WO2021105117) exhibits a DGKα IC50 of 0.1 nM, making it 9-fold more potent than DGKα-IN-2 (0.9 nM, Example 48, WO2021105115), 2,830-fold more potent than DGKα-IN-3 (283 nM, Example 25, WO2021105115), 13.8-fold more potent than DGKα-IN-6 (1.377 nM, WO2022271650), and 225-fold more potent than DGKα-IN-8 (22.491 nM, Example 51) . This places Dgk|A-IN-4 as the most potent DGKα inhibitor identified within the broader aminoquinolone patent landscape.

DGKα inhibition enzymatic IC50 aminoquinolone series structure-activity relationship

DGKα Potency vs. Clinically Advanced DGKα Inhibitors: Dgk|A-IN-4 (0.1 nM) Benchmarked Against BMS-684 and BMS-502

Dgk|A-IN-4 (IC50 0.1 nM) demonstrates 150-fold greater DGKα enzymatic potency than the widely used selective reference inhibitor BMS-684 (IC50 15 nM) and approximately 46-fold greater DGKα potency than the dual DGKα/ζ inhibitor BMS-502 (DGKα IC50 4.6 nM) [1]. Compared to the more recently disclosed dual inhibitor BMS-986408 (DGKα IC50 0.3 nM), Dgk|A-IN-4 maintains a 3-fold potency advantage on DGKα [2]. However, it should be noted that BMS-502 and BMS-986408 are dual DGKα/ζ inhibitors, a mechanistic distinction that may confer different T-cell activation profiles versus DGKα-selective inhibition [1][2].

DGKα inhibitor benchmarking BMS-series clinical candidate comparison immuno-oncology tool compounds

Potency Advantage Over First-Generation DGKα Tool Inhibitors: Dgk|A-IN-4 vs. CU-3, Ritanserin, and R59022

Relative to first-generation DGKα inhibitors used extensively as tool compounds, Dgk|A-IN-4 (IC50 0.1 nM) exhibits a 6,000-fold potency improvement over CU-3 (IC50 0.6 μM), approximately 200,000-fold over ritanserin (IC50 ~20 μM), and 28,000- to 250,000-fold over R59022 (IC50 2.8–25 μM, assay-dependent) [1][2][3][4]. CU-3 is an ATP-competitive inhibitor targeting the DGKα catalytic region; ritanserin and R59022 carry confounding serotonin receptor (5-HTR) antagonist activity, which limits their utility as clean DGKα probes [2][3]. Dgk|A-IN-4, as an aminoquinolone, is structurally unrelated to these agents and is not known to exhibit 5-HTR activity [5].

tool compound comparison ritanserin CU-3 R59022 first-generation DGKα inhibitors

Functional T-Cell Enhancement and Anti-PD-1 Synergy: Patent-Disclosed Pharmacology of Dgk|A-IN-4

According to patent WO2021105117, compounds of the aminoquinolone series—including Dgk|A-IN-4 (Example 432)—enhance T-cell proliferation and function, and potentiate the anti-tumor efficacy of anti-PD-1 therapy [1]. While specific EC50 data for Dgk|A-IN-4 in T-cell assays are not separately disclosed in the public vendor record, the closely related analog DGKα-IN-3 (IC50 283 nM) is explicitly reported to significantly enhance anti-PD-1 anti-tumor effects by increasing T-cell proliferation and function . Given that Dgk|A-IN-4 is 2,830-fold more potent enzymatically than DGKα-IN-3, a substantially greater functional T-cell activation at proportionally lower concentrations is mechanistically anticipated, though direct comparative cellular data for Dgk|A-IN-4 vs. DGKα-IN-3 remain to be published [1].

T-cell proliferation anti-PD-1 synergy immunotherapy DGKα immune checkpoint IL-2

Chemotype Differentiation: Aminoqinolone Scaffold of Dgk|A-IN-4 vs. Ritanserin/Thiazolidinedione and BMS-Series Inhibitors

Dgk|A-IN-4 is built on a substituted aminoquinolone core (general formula I in WO2021105117), which is structurally distinct from the three other major DGKα inhibitor chemotypes: (i) ritanserin-based quinazoline/piperidine analogs that carry serotonin receptor 5-HT2A/2C antagonist activity [1]; (ii) the thiazolidinedione scaffold of CU-3 [2]; and (iii) the benzhydrylpiperazine/aminoquinoline scaffold of BMS-684 and BMS-502 [3]. Ritanserin and R59022 function as combined DGKα/5-HTR pharmacological inhibitors, which confounds their use as clean DGKα probes [1]. The aminoquinolone chemotype of Dgk|A-IN-4 is not known to engage serotonin receptors, making it a mechanistically cleaner tool for isolating DGKα-dependent phenotypes in T-cell and cancer biology [4].

aminoquinolone scaffold chemotype selectivity structural novelty DGKα inhibitor classes off-target profiling

DGKα Isoform Selectivity: Contextualizing Dgk|A-IN-4 Within the Selectivity Landscape of DGKα Inhibitors

Selectivity data for Dgk|A-IN-4 against other DGK isoforms (DGKβ, DGKγ, DGKζ, etc.) are not publicly available in vendor datasheets or accessible patent excerpts . By comparison, the established selective DGKα inhibitor BMS-684 (IC50 15 nM) exhibits >100-fold selectivity over the closely related type I isoforms DGKβ and DGKγ, and does not inhibit the other seven DGK isozymes . The dual DGKα/ζ inhibitor BMS-502 shows a DGKα/DGKζ selectivity ratio of approximately 2.2-fold (DGKα IC50 4.6 nM vs. DGKζ IC50 2.1 nM) [1]. For Dgk|A-IN-4, isoform selectivity profiling would need to be commissioned by the end user; the compound's extreme DGKα potency (0.1 nM) suggests that even if moderate selectivity existed, it would likely maintain a wide functional window for DGKα-specific blockade at low nanomolar concentrations .

DGK isoform selectivity DGKβ DGKγ type I DGK off-target kinase profiling

Optimal Procurement and Experimental Use Cases for Dgk|A-IN-4 Based on Quantitative Differentiation Evidence


High-Throughput Screening (HTS) Campaigns Requiring Maximal DGKα Biochemical Potency

For large-scale HTS campaigns screening compound libraries against DGKα, Dgk|A-IN-4 (IC50 0.1 nM) serves as an optimal positive control or reference inhibitor. Its 150-fold potency advantage over BMS-684 (15 nM) and 6,000-fold advantage over CU-3 (600 nM) means that substantially less compound mass is consumed per assay plate, reducing procurement costs in campaigns requiring milligram quantities of reference inhibitor [1]. At a working concentration of 1 nM (10× IC50), Dgk|A-IN-4 achieves near-complete DGKα inhibition, whereas BMS-684 would require 150 nM and CU-3 would require 6 μM—concentrations at which solubility or off-target kinase engagement may become limiting in biochemical assay formats [1][2].

T-Cell Immuno-Oncology Research: DGKα Blockade + Anti-PD-1 Combination Studies

Dgk|A-IN-4 is the most potent aminoquinolone-series DGKα inhibitor available for investigating the intracellular checkpoint role of DGKα in T-cell exhaustion and anti-PD-1 combination therapy. The patent family WO2021105117 explicitly claims that compounds of this series enhance T-cell proliferation and function while potentiating anti-PD-1 efficacy . The closely related analog DGKα-IN-3 (283 nM) has demonstrated significant enhancement of anti-PD-1 anti-tumor activity via T-cell functional augmentation; Dgk|A-IN-4's 2,830-fold greater enzymatic potency positions it as the preferred probe for achieving deep and sustained DGKα blockade in primary T-cell assays where maximal target engagement is required at minimal compound exposure [1].

Clean-Mechanism DGKα Pharmacology: Studies Requiring Absence of Serotonin Receptor Confounding

For researchers seeking to attribute observed T-cell phenotypes specifically to DGKα inhibition without the confounding influence of serotonin receptor (5-HTR) modulation, Dgk|A-IN-4 provides a structurally distinct alternative to ritanserin and R59022. The ritanserin scaffold is explicitly characterized as a dual DGKα/5-HTR inhibitor, and R59022/R59949 similarly exhibit 5-HTR antagonist activity . As a substituted aminoquinolone, Dgk|A-IN-4 is not known to engage serotonin receptors, making it the cleaner chemical probe for isolating DGKα-dependent signaling effects in T-cell activation, apoptosis, and cytokine release assays [1].

SAR and Lead Optimization Programs Centered on the Aminoquinolone Chemotype

For medicinal chemistry teams pursuing structure-activity relationship (SAR) studies around the aminoquinolone DGKα inhibitor scaffold, Dgk|A-IN-4 (Example 432, WO2021105117) represents the potency benchmark within this chemotype series. With an IC50 of 0.1 nM, it outperforms all other disclosed aminoquinolone examples including DGKα-IN-2 (0.9 nM), DGKα-IN-6 (1.377 nM), DGKα-IN-8 (22.491 nM), and DGKα-IN-3 (283 nM) [1][2]. Procurement of Dgk|A-IN-4 as a reference standard enables direct potency comparisons when synthesizing and testing novel analogs, and its structure (C30H29N5O4, MW 523.58) provides a defined starting point for scaffold-hopping or property-optimization campaigns .

Quote Request

Request a Quote for Dgk|A-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.